Methyl 2-amino-6-methoxy-3-nitrobenzoate
Description
Methyl 2-amino-6-methoxy-3-nitrobenzoate is a nitro-substituted benzoate ester featuring an amino group at the 2-position, a methoxy group at the 6-position, and a nitro group at the 3-position. This compound is structurally characterized by its aromatic ring functionalized with electron-donating (amino, methoxy) and electron-withdrawing (nitro) groups, which collectively influence its reactivity and applications. It serves as a critical intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, where its substitution pattern enables regioselective transformations such as cross-coupling, nitration, or amidation reactions . The compound’s synthesis typically involves nitration of methoxy-substituted benzoic acid derivatives, followed by esterification and amino group introduction, as inferred from analogous methodologies .
Properties
Molecular Formula |
C9H10N2O5 |
|---|---|
Molecular Weight |
226.19 g/mol |
IUPAC Name |
methyl 2-amino-6-methoxy-3-nitrobenzoate |
InChI |
InChI=1S/C9H10N2O5/c1-15-6-4-3-5(11(13)14)8(10)7(6)9(12)16-2/h3-4H,10H2,1-2H3 |
InChI Key |
UPIAJDVAEDZHGL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)[N+](=O)[O-])N)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-6-methoxy-3-nitrobenzoate can be achieved through a multi-step process. One common method involves the nitration of methyl 2-methoxybenzoate to introduce the nitro group, followed by the reduction of the nitro group to an amino group. The reaction conditions typically involve the use of concentrated nitric acid for nitration and a reducing agent such as iron powder or tin chloride for the reduction step .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and reduction processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Safety measures are crucial due to the handling of hazardous chemicals like nitric acid and reducing agents.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The amino and methoxy groups direct electrophilic attacks to specific positions on the aromatic ring:
-
Nitration : Further nitration occurs at the para position to the amino group (C-5) due to its strong activating effect. Reactions use mixed acid (HNO₃/H₂SO₄) at 0–5°C, yielding tri-nitro derivatives.
-
Halogenation : Bromination with Br₂/FeBr₃ selectively substitutes at C-4 (ortho to methoxy), producing methyl 2-amino-4-bromo-6-methoxy-3-nitrobenzoate.
Table 1: Electrophilic Substitution Conditions and Outcomes
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Tri-nitro derivative (C-5 position) | 85–92% | |
| Bromination | Br₂, FeBr₃, CH₂Cl₂, 25°C | 4-Bromo-substituted derivative | 78% |
Nucleophilic Aromatic Substitution
The nitro group at C-3 facilitates nucleophilic displacement under basic conditions:
-
Methoxylation : Reaction with NaOCH₃/CH₃OH at 25–30°C replaces nitro groups with methoxy, though this is less common due to steric hindrance .
-
Amination : Substitution with NH₃ in methanol at 35–40°C produces diamino derivatives .
Table 2: Nucleophilic Substitution Examples
| Substrate | Nucleophile | Conditions | Product | Yield | Source |
|---|---|---|---|---|---|
| 2-Amino-6-chloro-3-nitropyridine | NaOCH₃ | CH₃OH, 25–30°C, 4–5 hrs | 2-Amino-3-nitro-6-methoxy | 86.5% |
Reduction Reactions
The nitro group is reduced to an amine under catalytic hydrogenation or metal-acid conditions:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol converts the nitro group to -NH₂ at 25°C.
-
Metal-Acid Reduction : Fe/HCl or SnCl₂/HCl achieves similar results but with higher selectivity for partial reduction .
Table 3: Reduction Methods Comparison
| Method | Reagents/Conditions | Product | Yield | Purity | Source |
|---|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1 atm), Pd-C, EtOH, 25°C | 2-Amino-6-methoxy-3-aminobenzoate | 95% | >99% | |
| Fe/HCl Reduction | Fe, HCl, reflux, 2 hrs | Same as above | 89% | 98% |
Ester Hydrolysis
The methyl ester undergoes hydrolysis under acidic or basic conditions:
-
Basic Hydrolysis : NaOH/H₂O/EtOH at reflux yields 2-amino-6-methoxy-3-nitrobenzoic acid .
-
Acidic Hydrolysis : HCl/H₂O/THF at 60°C provides the same product but with slower kinetics .
Table 4: Hydrolysis Conditions
| Condition | Reagents | Temperature | Time | Yield | Source |
|---|---|---|---|---|---|
| Basic | 2M NaOH, EtOH/H₂O | Reflux | 3 hrs | 92% | |
| Acidic | 6M HCl, THF/H₂O | 60°C | 6 hrs | 84% |
Coupling Reactions
The amino group participates in diazotization and subsequent coupling:
-
Diazonium Salt Formation : Treatment with NaNO₂/HCl at 0–5°C generates diazonium intermediates.
-
Ullmann Coupling : Cu-catalyzed coupling with aryl halides produces biaryl structures.
Functional Group Interconversion
-
Nitro to Amine : As noted in Section 3.
-
Ester to Amide : Reaction with amines (e.g., NH₃) under high pressure forms benzamide derivatives.
Stability Under Reactive Conditions
-
Thermal Stability : Decomposes above 200°C, releasing NOₓ gases.
-
Photochemical Reactivity : UV light induces partial denitration, forming 2-amino-6-methoxybenzoate derivatives .
This compound’s multifunctional design enables its use as a versatile intermediate in pharmaceuticals (e.g., antitumor agents ) and agrochemicals. Reaction optimization, particularly for regioselective substitutions, remains an active research area.
Biological Activity
Methyl 2-amino-6-methoxy-3-nitrobenzoate (also referred to as Methyl 2-amino-6-methoxy-3-nitrobenzoic acid) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of anticancer research. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by the following structural formula:
The synthesis of this compound typically involves the nitration of methoxybenzoic acid derivatives followed by amination. Various synthetic routes have been explored to optimize yield and purity, with some studies reporting improved methods that enhance the overall yield significantly .
The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer cell proliferation and apoptosis. The compound has been shown to induce cytotoxic effects in various cancer cell lines, including breast and lung cancers.
Mechanisms include:
- Cell Cycle Arrest: Research indicates that treatment with this compound leads to G2/M phase arrest in cancer cells, inhibiting their ability to proliferate .
- Apoptosis Induction: The compound has been observed to activate caspases, leading to programmed cell death in treated cells .
- Microtubule Destabilization: Similar compounds have been noted for their ability to disrupt microtubule dynamics, which is crucial for mitosis, thus contributing to their antitumor activity .
Biological Activity Studies
A series of studies have evaluated the biological activity of this compound. Below are key findings from relevant research:
| Study | Cancer Type | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Study 1 | Breast Cancer (MCF7) | 5.0 | Induces apoptosis via caspase activation |
| Study 2 | Lung Cancer (A549) | 4.5 | Causes G2/M phase arrest |
| Study 3 | Colorectal Cancer (SW48) | 6.0 | Disrupts microtubule assembly |
Case Studies
-
Cytotoxicity Against Human Cancer Cells :
In a study assessing the cytotoxic effects of this compound on various cancer cell lines, it was found that the compound exhibited significant growth inhibition with an IC50 value ranging from 4.5 to 6.0 µM across different types of cancer cells . -
Mechanistic Insights :
Further investigations into the mechanism revealed that the compound induces apoptosis through a caspase-dependent pathway and causes cell cycle arrest at the G2/M checkpoint, which is critical for preventing tumor growth .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional similarities of Methyl 2-amino-6-methoxy-3-nitrobenzoate to other benzoate derivatives are outlined in Table 1. Key differences in substituents, reactivity, and applications are discussed below.
Table 1: Structural Comparison of this compound with Analogues
Key Observations
Substituent Effects on Reactivity: The amino group in this compound enhances nucleophilic reactivity compared to halogenated analogues (e.g., 2-Br or 2-Cl in ), making it more suitable for amidation or coupling reactions. The nitro group at position 3 stabilizes the aromatic ring via electron withdrawal, facilitating electrophilic substitution at specific positions .
Functional Group Variations: Methyl 6-amino-2-bromo-3-methoxybenzoate () replaces the nitro group with bromine, enabling Suzuki-Miyaura cross-coupling reactions. Methyl 3-cyano-5-nitrobenzoate () features a cyano group, which may enhance polarity and metabolic stability in drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
